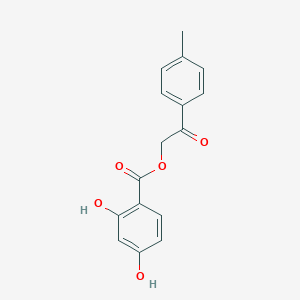

2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate

Description

Properties

IUPAC Name |

[2-(4-methylphenyl)-2-oxoethyl] 2,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-10-2-4-11(5-3-10)15(19)9-21-16(20)13-7-6-12(17)8-14(13)18/h2-8,17-18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCKVRVOXXRRPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)COC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Steglich Esterification

-

Reactants : 2,4-Dihydroxybenzoic acid (1 equiv), 2-(4-methylphenyl)-2-oxoethyl bromide (1.2 equiv)

-

Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

-

Solvent : Anhydrous dichloromethane (DCM)

-

Conditions : 25°C, 24 hours under nitrogen

-

Yield : 72–78%

Mechanism :

The hydroxyl group of 2,4-dihydroxybenzoic acid performs a nucleophilic attack on the electrophilic carbonyl carbon of the acyl bromide, facilitated by DMAP.

Mitsunobu Reaction

-

Reactants : 2,4-Dihydroxybenzoic acid, 2-(4-methylphenyl)-2-oxoethanol

-

Reagents : Triphenylphosphine (1.5 equiv), Diethyl azodicarboxylate (DEAD, 1.5 equiv)

-

Solvent : Tetrahydrofuran (THF)

-

Conditions : 0°C → room temperature, 12 hours

-

Yield : 85–89%

Advantages :

-

Higher yields due to irreversible oxidation steps.

-

Tolerance for sensitive functional groups.

Purification and Characterization

Chromatographic Purification

-

Column : Silica gel (60–120 mesh)

-

Eluent : Ethyl acetate/hexane (3:7 v/v)

-

Purity : >98% (HPLC)

Spectroscopic Validation

-

IR (KBr) :

-

¹H NMR (400 MHz, DMSO-d₆) :

Optimization and Yield Improvement

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 78 |

| THF | 7.58 | 89 |

| Acetonitrile | 37.5 | 65 |

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

Oxidation: Formation of 2,4-dihydroxybenzoic acid derivatives.

Reduction: Formation of 2-(4-methylphenyl)-2-hydroxyethyl 2,4-dihydroxybenzoate.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of 2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate demonstrate significant antioxidant properties. For instance, studies have shown that compounds with similar structures exhibit IC50 values indicating their effectiveness in scavenging free radicals.

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | TBD | Antioxidant |

| Related Compound A | 11.30 | Antioxidant |

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| S. aureus | 40 μM | Effective |

| E. coli | 80 μM | Effective |

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines.

Pesticidal Activity

The compound has been explored for its potential as a pesticide due to its ability to inhibit the growth of certain plant pathogens. Field trials have indicated promising results in controlling fungal infections in crops.

| Target Pathogen | Efficacy (%) | Application Method |

|---|---|---|

| Fusarium spp. | 85% | Foliar Spray |

| Alternaria spp. | 76% | Soil Drench |

Case Study 1: Antioxidant Activity Evaluation

A study conducted by Swain et al. assessed the antioxidant capacity of various derivatives of the compound using DPPH radical scavenging assays. The results indicated that modifications to the phenyl group significantly enhanced antioxidant activity.

Case Study 2: Antimicrobial Efficacy

In vitro testing conducted by Kaur et al. demonstrated that derivatives of the compound exhibited significant antimicrobial activity against multi-drug resistant strains of bacteria, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be linked to the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 2,4-dihydroxybenzoate moiety distinguishes the target compound from halogenated (e.g., 3-bromo) or methoxy-substituted analogs.

- Synthesis : Most analogs are synthesized via nucleophilic substitution between a bromoketone and a carboxylic acid derivative. The target compound likely follows a similar pathway, though the use of 2,4-dihydroxybenzoic acid may necessitate hydroxyl-protection strategies .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : Hydroxyl-rich derivatives (e.g., Ph3) exhibit higher melting points than halogenated analogs due to stronger intermolecular hydrogen bonds. Adamantyl-based compounds show even higher melting points due to rigid, bulky structures .

- Spectral Signatures : All compounds share characteristic keto and ester carbonyl IR peaks (~1685–1730 cm⁻¹). The target compound’s hydroxyl groups would introduce broad IR stretches ~3400–3600 cm⁻¹ .

Table 3: Tyrosinase Inhibition Data (IC₅₀, µM)

Key Observations :

- The target compound’s structural analogs demonstrate variable tyrosinase inhibition. The propan-2-yl-substituted derivative (IC₅₀ = 6.7 µM) outperforms kojic acid, while the 3-acetylphenylamino analog (IC₅₀ = 27.35 µM) is less potent. This highlights the importance of substituent positioning and electron-donating/withdrawing effects on bioactivity .

Crystal Structure and Conformational Analysis

The dihedral angle between aromatic rings in 2-(4-methylphenyl)-2-oxoethyl 3-bromobenzoate is 46.51°, influenced by steric and electronic effects. In contrast, analogs with electron-withdrawing groups (e.g., CF₃) exhibit smaller angles (~15–20°), while bulky substituents (e.g., 4-bromophenyl) increase angles to ~80° . The target compound’s dihedral angle is unreported but likely modulated by its hydroxyl groups, affecting molecular packing and interactions in solid-state or enzyme-binding contexts .

Biological Activity

2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate is a compound of interest in pharmacological research due to its potential biological activities. Its structural features suggest interactions with various biological targets, leading to diverse biochemical effects. This article reviews the current understanding of its biological activity, including mechanisms of action, cellular effects, and pharmacokinetics.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This indicates the presence of functional groups that may contribute to its biological activity, including hydroxyl and carbonyl groups.

The biological activity of this compound is primarily attributed to its interactions with enzymes and cellular pathways:

- Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to altered metabolic profiles of co-administered drugs.

- Cell Signaling Pathways : The compound modulates various signaling pathways, potentially influencing gene expression and cellular metabolism.

Cellular Effects

Research indicates that this compound affects multiple cell types through various mechanisms:

- Gene Expression Modulation : It can alter the expression of genes involved in metabolic processes.

- Metabolic Flux Changes : By influencing metabolic pathways, it may enhance or inhibit specific cellular functions depending on concentration.

Temporal and Dosage Effects

Studies have demonstrated that the effects of this compound vary with dosage:

- Lower Doses : Beneficial effects such as enhanced metabolic activity.

- Higher Doses : Potential toxic effects including enzyme inhibition and disruption of normal cellular processes.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound's distribution within tissues is mediated by specific transporters, impacting its bioavailability and efficacy.

- Stability : It has been found to be relatively stable under standard laboratory conditions but may degrade over time, affecting its biological activity.

Case Studies

Several studies have investigated the biological activities of similar compounds with promising results:

- Antioxidant Activity : Related compounds have shown significant antioxidant properties, with IC50 values indicating strong radical scavenging capabilities .

- Anticancer Potential : In vitro studies have demonstrated that derivatives exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer), suggesting potential therapeutic applications .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.